Pki-aphe
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Overview
Description
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- is a synthetic peptide inhibitor of cyclic adenosine monophosphate-dependent protein kinase. This compound is derived from the heat-stable protein kinase inhibitor protein and is known for its high potency in inhibiting protein kinase activity. It is particularly significant in the study of cellular signaling pathways and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reagents like triphenylphosphine or stannous chloride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like copper(I) iodide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase activity and inhibition.
Biology: Employed in cellular signaling studies to understand the role of protein kinases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase activity is dysregulated.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by binding to the catalytic subunit of cyclic adenosine monophosphate-dependent protein kinase. This binding displaces the regulatory subunit, thereby inhibiting the kinase activity. The molecular targets include the active site of the kinase, and the pathways involved are primarily related to cyclic adenosine monophosphate signaling.
Comparison with Similar Compounds
Similar Compounds
Protein kinase inhibitor (6-22)amide: A similar peptide inhibitor with a different amino acid sequence.
Protein kinase inhibitor (14-22)amide: Another peptide inhibitor with a shorter sequence.
Uniqueness
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- is unique due to the presence of the azido group at the tenth position, which allows for additional chemical modifications and functionalization. This feature enhances its versatility in various research applications compared to other similar compounds.
Properties
CAS No. |
122756-41-6 |
---|---|
Molecular Formula |
C80H129N31O24 |
Molecular Weight |
1909.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |
InChI Key |
FLJKGOMXFGAKRA-ALJWVBQFSA-N |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N |
Canonical SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
122756-41-6 | |
Synonyms |
4-azidophenylalanine(10)PKI (6-22)amide 4-N3-Phe(10)-PKI (6-22)NH2 PKI (6-22)amide, 4-azido-Phe(10)- PKI-APHE protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
Origin of Product |
United States |
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